molecular formula C8H7NO B1322566 3-Hydroxy-2-methylbenzonitrile CAS No. 55289-04-8

3-Hydroxy-2-methylbenzonitrile

Cat. No. B1322566
CAS RN: 55289-04-8
M. Wt: 133.15 g/mol
InChI Key: BQAMEYNBQIHQPO-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-2-methylbenzonitrile is a derivative of benzonitrile with a hydroxyl and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss 3-Hydroxy-2-methylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 3-Hydroxy-2-methylbenzonitrile.

Synthesis Analysis

The synthesis of hydroxybenzonitrile derivatives is often achieved through multi-step reactions involving starting materials such as hydroxybenzaldehydes or anilines. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF has been reported, with high yields and purity . Similarly, 3-fluoro-4-methylbenzonitrile was synthesized from ortho-toluidine through a sequence of nitrification, diazotization, fluorination, and reductive and oxidation reactions . These methods suggest possible pathways for synthesizing 3-Hydroxy-2-methylbenzonitrile, albeit with necessary adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxybenzonitrile derivatives can exhibit interesting features such as chain-like arrangements and polymorphism. For example, 3,5-dihalo-4-hydroxybenzonitriles form chain-like structures stabilized by OH...NC interactions and exhibit polymorphism and isostructurality . These structural characteristics are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

Hydroxybenzonitriles can undergo various chemical reactions, including those with nitrogen dioxide. For instance, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide can yield dinitrocyclohexenones and trinitrocyclohexenones . These reactions are indicative of the reactivity of the hydroxyl and nitrile functional groups under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzonitrile derivatives can be influenced by their substituents. For example, ester derivatives of fluoro-hydroxybenzonitriles exhibit high nematic-isotropic transition temperatures, indicating their potential use in liquid crystal applications . The presence of halogen substituents can also affect the reactivity, as seen in the halodeboronation of aryl boronic acids to synthesize halogenated benzonitriles .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of new 3-hydroxy-2-oxo-3-trifluoromethylindole as potential HIV-1 reverse transcriptase inhibitors .
  • Methods of Application : Different substituted isatins are used as starting materials. The final products contain the group CF3, present in Efavirenz, and a pharmacophoric group, oxoindole .
  • Results or Outcomes : The results showed that these compounds are capable of important interactions with the NNRT binding site, which encouraged us to submit them for biological assay. All compounds studied are significantly active in the RNA-dependent DNA-polymerase (RDDP) assay, and were not toxic toward the Vero cell line .

Antioxidant and Antibacterial Activities

  • Scientific Field : Chemical Intermediates
  • Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
  • Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Gefitinib

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of gefitinib .
  • Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
  • Results or Outcomes : The paper reports a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate .

Synthesis of 3-Hydroxy-2-aryl Acrylate

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .
  • Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
  • Results or Outcomes : More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Chemical Intermediates
  • Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
  • Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Essential Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 3-Hydroxy-2-aryl acrylate, which can be synthesized from 3-Hydroxy-2-methylbenzonitrile, is used in the development of essential drugs .
  • Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
  • Results or Outcomes : 3-hydroxy-2-aryl acrylate is a vital precursor in the development of essential drugs .

Synthesis of 3-Hydroxy-2-aryl Acrylate

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .
  • Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
  • Results or Outcomes : More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Chemical Intermediates
  • Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
  • Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Essential Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 3-Hydroxy-2-aryl acrylate, which can be synthesized from 3-Hydroxy-2-methylbenzonitrile, is used in the development of essential drugs .
  • Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
  • Results or Outcomes : 3-hydroxy-2-aryl acrylate is a vital precursor in the development of essential drugs .

Safety And Hazards

When handling 3-Hydroxy-2-methylbenzonitrile, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The formation of dust and aerosols should be avoided . Use non-sparking tools and prevent fire caused by electrostatic discharge steam . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

3-hydroxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMEYNBQIHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626957
Record name 3-Hydroxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methylbenzonitrile

CAS RN

55289-04-8
Record name 3-Hydroxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-2-methylbenzonitrile [(1 g, 6.79 mmol) U.S. Pat. No. 5,965,766, p 6] and tetra nbutyl ammonium iodide (4.12 g, 17 mmol) in dichloromethane (15 mL) was cooled to −78° C. and purged with nitrogen. Boron trichloride (1M in dichloromethane, 17 mL, 17 mmol) was added dropwise and the mixture was stirred for 15 minutes at −78° C. and at room temperature for 3 hours. The reaction mixture was quenched with water, stirred for 30 minutes and concentrated in vacuo. The aqueous residue was extracted with diethyl ether and the organic solution was washed with water (×5), dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a brown solid in 91% yield, 826 mg. 1H NMR (400 MHz, CDCl3) δ: 2.20 (s, 3H), 7.10 (m, 1H), 7.20 (d, 1H), 10.10 (s, 1H); LRMS APCI m/z 132 [M−H]−
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91%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methylphenol (20.0 g) in DMF (250 mL) were added copper(I) cyanide (19.0 g) and tetrakis(triphenylphosphine)palladium(0) (3.70 g), and the mixture was heated with stirring at 120° C. for 16 hr under nitrogen atmosphere. The reaction mixture was poured into water, and the mixture was filtered. The filtrate was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with tert-butyl methyl ether to give the title compound (7.00 g).
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3.7 g
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Synthesis routes and methods III

Procedure details

A further process starts from 3-chloro-2-methylphenol (Cresp et al., J. Chem. Soc. Perkin Trans.1, 2435(1974)). This is reacted with copper(I) cyanide in pyridine at boiling heat to give 3-hydroxy-2-methylbenzonitrile. In the second stage, the nitrile is hydrolyzed to 3-hydroxy-2-methylbenzoic acid (2) in 18 hours in a boiling mixture of water, glacial acetic acid and concentrated sulfuric acid. The first stage of this process has the significant disadvantage that very toxic copper(I) cyanide is employed--under the reaction conditions toxic hydrogen cyanide gas can escape from the reaction mixture. Harmful pyridine is employed as a solvent. The reaction is distinguished by difficult working up and a high yield of toxic salts. In the second stage (amide hydrolysis), a very long reaction time is necessary. At the very high reaction temperatures, the acidic reaction medium is very corrosive to the materials customarily employed in chemical plants.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Ansell, BW Nash, DA Wilson - Journal of the Chemical Society …, 1963 - pubs.rsc.org
FOR our work on the Diels-Alder reaction we required a wide range of substitutedp-benzoquinones. The most usual precursor of a quinone is the corresponding quinol, $-aminophenol, …
Number of citations: 3 pubs.rsc.org

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